4-Chloro-2-fluoro-6-iodobenzoic acid
Description
4-Chloro-2-fluoro-6-iodobenzoic acid is a halogenated benzoic acid derivative with a unique substitution pattern (Cl at position 4, F at position 2, and I at position 6). The presence of iodine enhances its utility in cross-coupling reactions, while the electron-withdrawing halogens influence its acidity and reactivity .
Properties
Molecular Formula |
C7H3ClFIO2 |
|---|---|
Molecular Weight |
300.45 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H3ClFIO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
HYZFQQUYHQTJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and applications:
Physicochemical Properties
- Molecular Weight and Acidity: The iodine atom in 4-chloro-2-fluoro-6-iodobenzoic acid significantly increases its molecular weight (~316.45 g/mol) compared to non-iodinated analogs like 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (264.68 g/mol) . The electron-withdrawing halogens enhance acidity (pKa ~2.5–3.0), making it more acidic than mono-halogenated benzoic acids .
- Solubility : Iodine’s hydrophobic nature reduces aqueous solubility relative to fluoro- or chloro-only derivatives, necessitating polar aprotic solvents for reactions .
Stability and Reactivity
- Thermal Stability : Iodine’s lower bond dissociation energy compared to Cl or F may render the target compound less thermally stable than analogs like 2,6-dichloro-3-fluorobenzoic acid .
- Nucleophilic Substitution : The iodine atom at position 6 is more susceptible to displacement than fluorine or chlorine, enabling functionalization at this position .
Preparation Methods
Sequential Electrophilic Substitution
The synthesis of 4-chloro-2-fluoro-6-iodobenzoic acid often begins with benzoic acid or its derivatives, leveraging the directing effects of substituents to install halogens in specific positions. Chlorination at the para position (C4) is typically achieved using chlorine gas in the presence of Lewis acids like FeCl₃, yielding 4-chlorobenzoic acid. Subsequent fluorination at C2 employs hydrofluoric acid or Selectfluor under controlled conditions, capitalizing on the electron-withdrawing nature of the chlorine to direct electrophilic attack.
Iodination at C6 presents challenges due to steric and electronic factors. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable precise iodination, as demonstrated in the synthesis of methyl 4-chloro-2-iodobenzoate. Hydrolysis of the methyl ester then affords the iodinated acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 80°C | 85% | |
| Fluorination | Selectfluor, DMF, 60°C | 78% | |
| Iodination | I₂, LDA, THF, -78°C | 65% |
Meerwein Arylation Adaptations
Diazotization and Radical Pathways
Although Meerwein arylation is traditionally used for chloro/fluorobenzene synthesis, its principles apply to iodobenzoic acids. Diazotization of 4-chloro-2-fluoroaniline with tert-butyl nitrite, followed by reaction with iodine radicals generated from KI, introduces the iodine moiety at C6. Acidic hydrolysis then yields the target compound.
Case Study from Analogous Systems
-
Substrate : 2-chloro-4-fluoroaniline → 2-chloro-4-fluorotrichlorotoluene (Meerwein intermediate).
-
Modification : Replacing 1,1-dichloroethylene with KI in the radical step achieves iodination.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Direct Halogenation | High regioselectivity | Multi-step, low iodination yield |
| Ullmann Coupling | Mild conditions, scalable | Requires costly copper catalysts |
| Meerwein Adaptation | Avoids noble metals | Radical intermediates demand strict temperature control |
Q & A
Q. What are the recommended methods for synthesizing 4-chloro-2-fluoro-6-iodobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation of a benzoic acid precursor. For example, iodination can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C). Chloro and fluoro substituents are typically introduced via electrophilic substitution using Cl₂ or Cl⁻ sources (e.g., SOCl₂) and fluorinating agents (e.g., Selectfluor®), respectively. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and controlling pH to minimize side reactions (e.g., dehalogenation) .
Q. How can purity and structural integrity of 4-chloro-2-fluoro-6-iodobenzoic acid be verified after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed mp with literature values (e.g., related compounds like 2-chloro-6-fluorobenzoic acid have mp 185–187°C ).
- HPLC/MS : Detect impurities using reverse-phase chromatography with a C18 column and UV detection at 254 nm.
- NMR Spectroscopy : Analyze H and C NMR spectra for expected splitting patterns (e.g., coupling constants for fluorine and iodine substituents) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Due to its aromatic halogen substituents, the compound is prone to photodegradation. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Use aprotic solvents like DMSO or DMF for dissolution, avoiding aqueous solutions unless stabilized at neutral pH .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom serves as a directing group for Suzuki-Miyaura couplings, but its bulkiness may reduce reaction rates. Fluorine’s electron-withdrawing effect activates the aromatic ring toward nucleophilic substitution, while chlorine can participate in resonance effects. To study this, design comparative experiments using Pd catalysts (e.g., Pd(PPh₃)₄) with varying aryl boronic acids and monitor yields via GC-MS. Computational modeling (DFT) can predict regioselectivity .
Q. What strategies resolve spectral overlaps in 19^1919F NMR caused by multiple halogen substituents?
Q. How can computational chemistry predict the compound’s stability under oxidative or thermal stress?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for C–I, C–Cl, and C–F bonds. Compare with experimental thermogravimetric analysis (TGA) data to validate predictions. Software like Gaussian or ORCA can model degradation pathways .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reaction setups. Replicate literature procedures under rigorously anhydrous/anoxic conditions (e.g., Schlenk line). Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Cross-validate yields via independent methods (e.g., elemental analysis vs. HPLC) .
Application-Oriented Questions
Q. How can this compound serve as a precursor for radiopharmaceuticals or PET tracers?
Q. What role does 4-chloro-2-fluoro-6-iodobenzoic acid play in studying enzyme inhibition (e.g., carboxylase targets)?
- Methodological Answer : Design inhibition assays using recombinant enzymes (e.g., tyrosine carboxylase). Compare IC₅₀ values with non-halogenated analogs to assess halogen bonding effects. Crystalize enzyme-inhibitor complexes for X-ray diffraction studies (resolution ≤2.0 Å) to map active-site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
